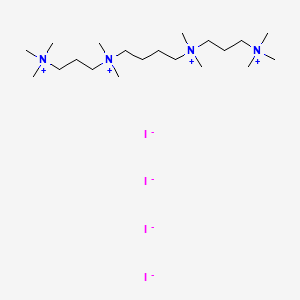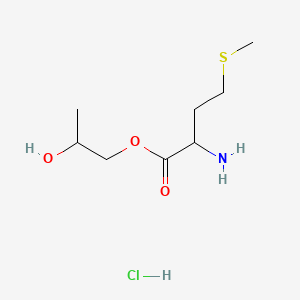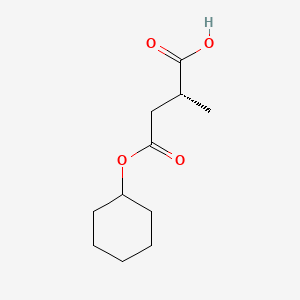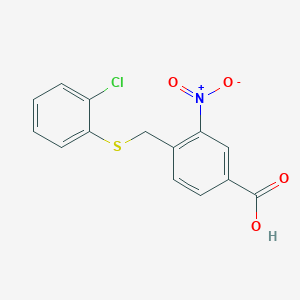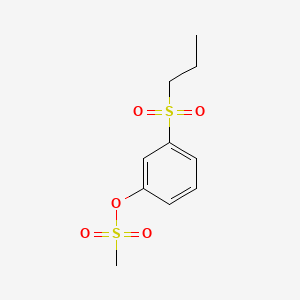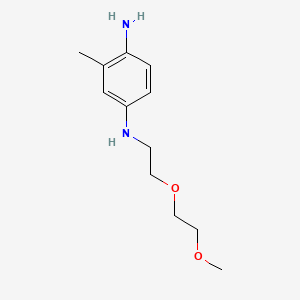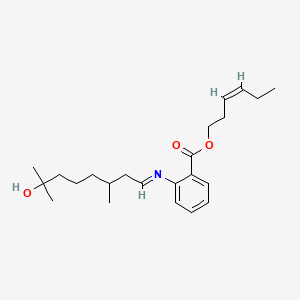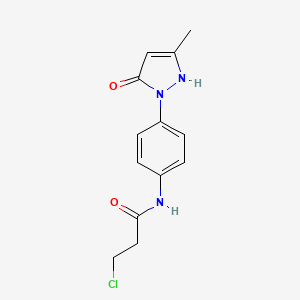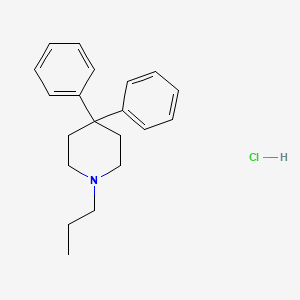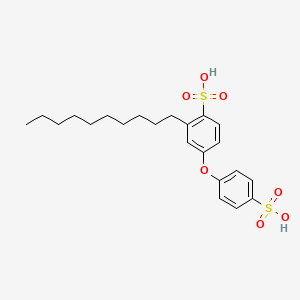
Decyl(sulfophenoxy)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl(sulfophenoxy)benzenesulfonic acid is an organic compound with the molecular formula C22H30O7S2. It is a member of the benzenesulfonic acid family and is characterized by the presence of a decyl group attached to a sulfophenoxy group, which is further connected to a benzenesulfonic acid moiety. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl(sulfophenoxy)benzenesulfonic acid typically involves the sulfonation of decylphenol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{Decylphenol} + \text{SO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various separation techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Decyl(sulfophenoxy)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phenolic compounds.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Decyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The compound interacts with molecular targets such as cell membranes, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- Dodecylbenzenesulfonic acid
- Octylbenzenesulfonic acid
Uniqueness
Decyl(sulfophenoxy)benzenesulfonic acid is unique due to its specific structure, which combines a decyl group with a sulfophenoxy group attached to a benzenesulfonic acid moiety. This unique structure imparts distinct surfactant properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
901529-15-5 |
|---|---|
Fórmula molecular |
C22H30O7S2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |
Clave InChI |
LRXQINFTWSEICZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



